molecular formula C14H13NO4 B14201106 Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate CAS No. 882731-82-0

Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate

Cat. No.: B14201106
CAS No.: 882731-82-0
M. Wt: 259.26 g/mol
InChI Key: SKZYRUVNDMVOGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of ethyl cyanoacetate with an appropriate benzaldehyde derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another benzopyran derivative with anticoagulant properties.

    Chromone: A structurally related compound with different biological activities.

    Flavone: A benzopyran derivative found in various plants with antioxidant properties.

Uniqueness

Ethyl (3-cyano-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ester groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.

Properties

CAS No.

882731-82-0

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-(3-cyano-2-oxo-3,4-dihydrochromen-4-yl)acetate

InChI

InChI=1S/C14H13NO4/c1-2-18-13(16)7-10-9-5-3-4-6-12(9)19-14(17)11(10)8-15/h3-6,10-11H,2,7H2,1H3

InChI Key

SKZYRUVNDMVOGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(C(=O)OC2=CC=CC=C12)C#N

Origin of Product

United States

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